molecular formula C9H12O4 B2762174 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE CAS No. 138597-36-1

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE

Cat. No.: B2762174
CAS No.: 138597-36-1
M. Wt: 184.191
InChI Key: YFBPWWUGZZYXOF-UHFFFAOYSA-N
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Description

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE is a chemical compound with a unique structure that includes a pyran ring substituted with hydroxypropyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methyl-4H-pyran-4-one with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties

Biological Activity

3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one, commonly referred to as a derivative of 4H-pyran, has garnered attention for its potential biological activities. This compound belongs to a class of natural products known for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H10O4C_8H_{10}O_4, with a molecular weight of approximately 170.16 g/mol. The structure features a pyran ring that is functionalized with hydroxyl groups, which are critical for its biological activity.

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have been shown to scavenge free radicals effectively. The antioxidant activity is attributed to the presence of hydroxyl groups which enhance electron donation capabilities, allowing these compounds to neutralize reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Method Used
This compoundTBDDPPH Radical Scavenging Assay
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)25ABTS Radical Scavenging Assay

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyran derivatives. For example, compounds derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

In a study conducted by Mali et al. (2021), derivatives of pyran compounds were tested against five bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Klebsiella planticola . This highlights the potential for developing new antimicrobial agents based on this chemical framework.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .

Table 2: Anticancer Activity Overview

Cell LineCompound TestedIC50 (µM)Reference
A549 (Lung Cancer)This compoundTBDCurrent Study
HeLa (Cervical Cancer)DDMP15Mali et al. (2021)
HepG2 (Liver Cancer)Various Pyran Derivatives12Vahedi et al. (2023)

Properties

IUPAC Name

3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPWWUGZZYXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C=C(O1)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Allomaltol (12.6 g, 100 mmol, 1 eq.) was added to 100 ml water and the pH of the solution was adjusted to 10.5 using 50% aqueous sodium hydroxides. Propionaldehyde (8.7 g, 150 mmol, 1.5 eq.) dissolved in 50 ml methanol was slowly added dropwise over 1 hour and the solution allowed to stir at room temperature for 48 hours. After adjustment to pH 1 with 37% hydrochloric acid, the reaction mixture was evaporated to dryness and the residue taken up into 300 ml of dichloromethane. The organic layer was washed with water (150 ml), dried over anhydrous sodium sulphate, filtered and concentrated to yield the crude product. Recrystallisation from toluene afforded the pure product (14.5 g, 78.9%) as a white crystalline solid. m.p. 134-136° C. [lit. 132-135° C. Ellis (1993)].
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78.9%

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